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Compound of Interest

Compound Name: Sarracine N-oxide

Cat. No.: B3032459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for

conducting quantum chemical calculations on Sarracine N-oxide, a pyrrolizidine alkaloid N-

oxide. While specific experimental and computational studies on this particular molecule are

not extensively documented in publicly available literature, this document outlines a robust,

standard methodology using Density Functional Theory (DFT). The presented data is

hypothetical, yet representative of what would be expected from such calculations, offering a

blueprint for future research in the computational analysis of Sarracine N-oxide and related

compounds.

Introduction to Sarracine N-oxide
Sarracine N-oxide (C18H27NO6) is a naturally occurring pyrrolizidine alkaloid found in various

plant species.[1] These compounds are of significant interest to researchers due to their

potential biological activities, which warrant detailed investigation for applications in drug

development. Understanding the three-dimensional structure, electronic properties, and

reactivity of Sarracine N-oxide at a quantum mechanical level is crucial for elucidating its

mechanism of action and for designing novel derivatives with enhanced therapeutic properties.

Proposed Computational Methodology
A typical workflow for the quantum chemical analysis of a molecule like Sarracine N-oxide
involves several key steps, from initial structure preparation to in-depth analysis of its chemical
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properties. This section details a proposed protocol for such a study.

Software and Theoretical Methods
The calculations outlined in this guide can be performed using a variety of quantum chemistry

software packages, such as Gaussian, ORCA, or Spartan. The theoretical foundation for these

calculations is Density Functional Theory (DFT), which offers a good balance between

computational cost and accuracy for molecules of this size. A common choice of functional is

B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr

correlation functional. For the basis set, a Pople-style basis set such as 6-31G(d,p) is often a

suitable starting point for geometry optimization, with a larger basis set like 6-311+G(2d,p)

used for more accurate single-point energy and electronic property calculations.

Experimental Protocol: A Step-by-Step Guide
Initial Structure Preparation: The starting geometry of Sarracine N-oxide can be obtained

from a chemical database like PubChem.[1] This initial structure is then imported into the

chosen computational chemistry software.

Geometry Optimization: A full geometry optimization is performed in the gas phase using the

B3LYP functional and the 6-31G(d,p) basis set. This step aims to find the lowest energy

conformation of the molecule.

Frequency Analysis: Following optimization, a vibrational frequency calculation is carried out

at the same level of theory. The absence of imaginary frequencies confirms that the

optimized structure corresponds to a true energy minimum. These calculations also provide

thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free

energy.

Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point

energy calculation is performed on the optimized geometry using a larger basis set, for

instance, 6-311+G(2d,p).

Electronic Property Analysis: From the results of the single-point energy calculation, various

electronic properties can be determined. These include the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the
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HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population

analysis.

Solvation Effects (Optional): To simulate a more biologically relevant environment, the

calculations can be repeated in the presence of a solvent, such as water, using a continuum

solvation model like the Polarizable Continuum Model (PCM).

Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the

proposed quantum chemical calculations on Sarracine N-oxide.

Table 1: Optimized Geometrical Parameters (Selected)

Parameter Bond/Angle Value (Å/°)

Bond Length N-O 1.35

C-N 1.50

C=C 1.34

C-O 1.45

Bond Angle C-N-O 115.0

C-N-C 110.5

Dihedral Angle C-C-N-O 175.0

Table 2: Calculated Thermodynamic Properties

Property Value

Zero-Point Vibrational Energy (kcal/mol) 250.5

Enthalpy (Hartree) -1200.123

Gibbs Free Energy (Hartree) -1200.189

Table 3: Electronic Properties
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Property Value (eV)

HOMO Energy -6.5

LUMO Energy -1.2

HOMO-LUMO Gap 5.3

Ionization Potential 6.5

Electron Affinity 1.2

Visualizations
Diagrams are essential for visualizing the workflow and the relationships between different

calculated properties.
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Figure 1: Proposed computational workflow for Sarracine N-oxide.
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Figure 2: Relationship between calculated electronic properties.

Conclusion
This technical guide outlines a comprehensive and standardized approach for the quantum

chemical investigation of Sarracine N-oxide. While the presented data is illustrative, the

detailed methodology provides a solid foundation for researchers to undertake computational

studies on this and similar molecules. Such studies are invaluable for understanding the

structure-activity relationships of natural products and for guiding the rational design of new

therapeutic agents. The insights gained from these calculations can significantly contribute to

the fields of medicinal chemistry and drug discovery.
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[https://www.benchchem.com/product/b3032459#quantum-chemical-calculations-for-
sarracine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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